

A Comparative Guide to 8-Hydroxyamoxapine Reference Standard Purity Assessment

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Compound of Interest

Compound Name: 8-Hydroxyamoxapine

Cat. No.: B025638

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For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative assessment of **8-Hydroxyamoxapine** reference standards, offering insights into their purity, available analytical data, and a recommended analytical approach for verification.

Comparison of Commercially Available 8-Hydroxyamoxapine Reference Standards

Several suppliers offer **8-Hydroxyamoxapine** as a reference standard. While a comprehensive, independent comparison is challenging due to the lack of a standardized pharmacopeial monograph, the following table summarizes the publicly available information from prominent suppliers. Researchers are encouraged to request a complete Certificate of Analysis (CoA) from the supplier before purchase to obtain detailed purity data and the analytical methods used.

Supplier	Product Name	CAS Number	Stated Purity (by HPLC)	Additional Information Provided
LGC Standards	8-Hydroxy Amoxapine	61443-78-5	>95% [1]	Offers a comprehensive CoA upon request.
Allmpus	AMOXAPINE 8-HYDROXY IMPURITY	61443-78-5	98% [2]	CoA with HNMR, MASS, HPLC, IR, TGA data available. [2]
Veeprho	Amoxapine 8-Hydroxy Impurity	61443-78-5	Not specified	Provides a list of other amoxapine-related impurities. [3]
Axios Research	Amoxapine 8-Hydroxy Impurity	61443-78-5	Not specified	States the product is a fully characterized chemical compound.

Recommended Analytical Protocol for Purity Assessment

In the absence of an official monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), a robust High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of **8-Hydroxyamoxapine** reference standards and identifying any related impurities. The following method is a suggested starting point, based on published analytical procedures for amoxapine and its metabolites, and should be validated for its intended use.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate **8-Hydroxyamoxapine** from its potential impurities.

Parameter	Recommended Condition
Column	C18 (e.g., μ -Bondapak C18), 4.6 mm x 250 mm, 5 μ m
Mobile Phase	Acetonitrile : Water (74:26, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Detector	UV at 254 nm
Column Temperature	Ambient
Sample Preparation	Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

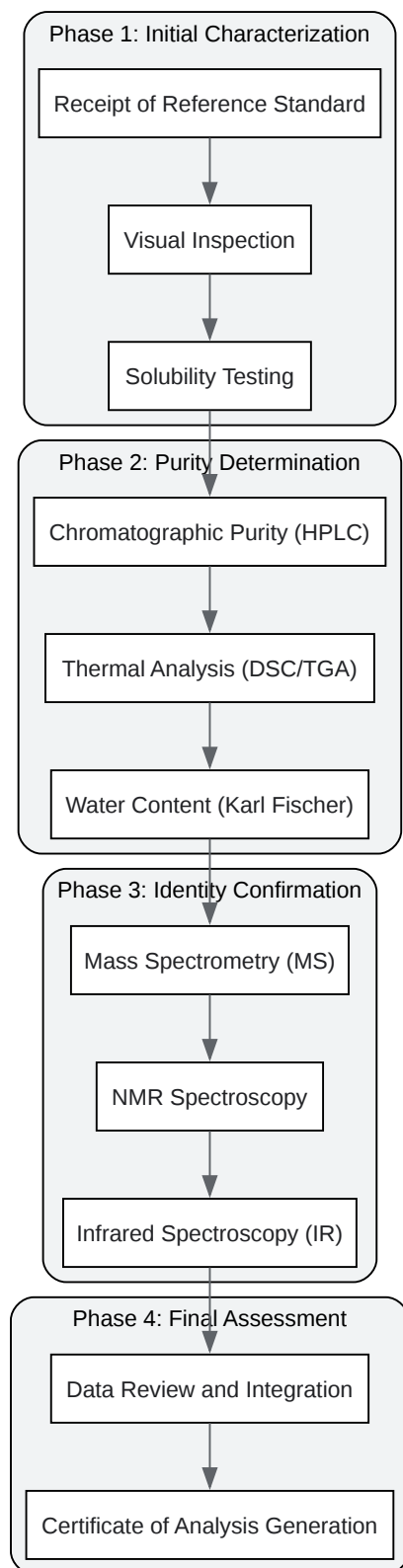
Procedure:

- Prepare the mobile phase and degas it.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the sample solution.
- Run the chromatogram for a sufficient time to ensure the elution of all potential impurities.
- Analyze the chromatogram for the area percent of the main peak and any impurity peaks.

The purity of the **8-Hydroxyamoxapine** reference standard is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical reference standard like **8-Hydroxyamoxapine**.

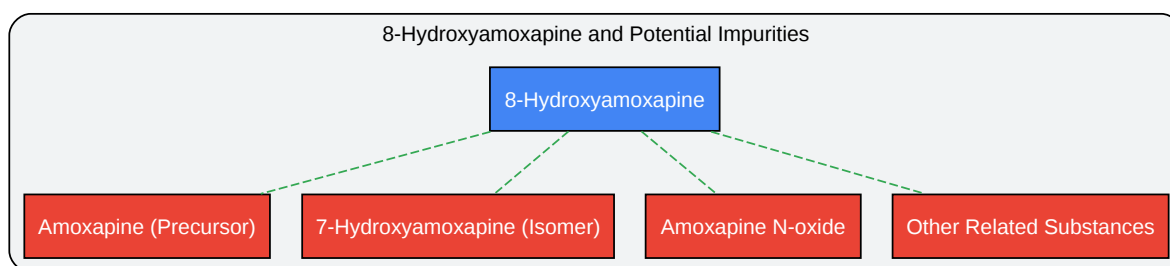


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Workflow for Reference Standard Purity Assessment

Potential Impurities of 8-Hydroxyamoxapine

The purity assessment should also focus on the identification and quantification of potential impurities. Based on the metabolic pathway of Amoxapine and commercially available impurity standards, the following related substances should be considered.



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8-Hydroxyamoxapine and Its Potential Impurities

Note on Impurities:

- Amoxapine: The parent drug from which **8-Hydroxyamoxapine** is a metabolite. Its presence would indicate an incomplete metabolic conversion or a carryover from the synthesis process.
- 7-Hydroxyamoxapine: A positional isomer and another major metabolite of Amoxapine. Chromatographic separation of these two isomers is critical for accurate purity assessment.
- Amoxapine N-oxide: A potential degradation product or metabolite.
- Other Related Substances: These could include starting materials, by-products from the synthesis, or degradation products.

Conclusion

The selection of a high-purity **8-Hydroxyamoxapine** reference standard is a critical step in ensuring the accuracy and reliability of analytical data. While no official pharmacopeial monograph currently exists, a systematic approach involving a validated HPLC method for purity determination, alongside spectroscopic techniques for identity confirmation, provides a robust framework for assessing the quality of commercially available standards. Researchers should always request and critically evaluate the supplier's Certificate of Analysis to make an informed decision.

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References

- 1. 8-Hydroxy Amoxapine | CAS 61443-78-5 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. allmpus.com [[allmpus.com](https://www.allmpus.com)]
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